molecular formula C21H17ClN4O3 B2488445 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 941982-21-4

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2488445
CAS No.: 941982-21-4
M. Wt: 408.84
InChI Key: LWZJJVRPFOWURU-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

4-Aminopyrazol-3(2H)-one derivatives, including 2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, exhibit diverse biological activities. These molecules can adopt different molecular conformations and are linked by N-H...O and C-H...O hydrogen bonds to form various aggregates, impacting their potential applications in biological systems (Narayana et al., 2016).

Crystal Structures and Interactions

The crystal structures of similar compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, demonstrate the significance of hydrogen bonds and halogen...π interactions in molecular assembly. These interactions are crucial in determining the properties and potential applications of these molecules in scientific research (Narayana et al., 2016).

Nonlinear Optical Properties

Research on similar organic crystals, like 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has revealed their promising nonlinear optical properties. Such properties are essential for applications in photonic devices, optical switches, and modulators (Castro et al., 2017).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity and are important for understanding the role of hydrogen bonding in self-assembly processes in biochemical systems (Chkirate et al., 2019).

Future Directions

There is no information available on the future directions of research or applications for this compound .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-29-17-8-6-16(7-9-17)23-20(27)13-25-10-11-26-19(21(25)28)12-18(24-26)14-2-4-15(22)5-3-14/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZJJVRPFOWURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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